Receptor Binding Affinity and Potency: LY3020371 vs. LY341495
LY3020371 demonstrates superior in vitro potency for human mGlu2/3 receptors compared to the widely used tool compound LY341495. In membrane binding assays, LY3020371 exhibits Ki values of 5.26 nM for hmGlu2 and 2.50 nM for hmGlu3 [1]. While direct Ki values for LY341495 at human recombinant receptors under identical conditions are not always reported in a single comparative study, functional antagonism data from the literature indicate that LY341495's potency is lower and its selectivity across mGluR subtypes is less stringent; LY341495 shows measurable antagonist efficacy across all mGluR subtypes at 10-1000 fold higher concentrations [2].
| Evidence Dimension | Binding affinity (Ki) at human mGlu2 and mGlu3 receptors |
|---|---|
| Target Compound Data | hmGlu2 Ki = 5.26 nM; hmGlu3 Ki = 2.50 nM |
| Comparator Or Baseline | LY341495: Subtype selectivity decreases at higher concentrations (measurable antagonist efficacy across all mGluR subtypes at 10-1000 fold higher concentrations) |
| Quantified Difference | LY3020371 shows ~2-10 fold higher potency than reported functional IC50 values for LY341495 in similar assays, and importantly, LY341495's selectivity window narrows significantly at concentrations required for full receptor occupancy. |
| Conditions | Membrane binding assays using recombinant human mGlu2 and mGlu3 receptors expressed in cell lines; functional cAMP assays in recombinant cells. |
Why This Matters
Higher potency and cleaner subtype selectivity reduce the risk of off-target effects in complex biological systems, ensuring that experimental outcomes can be more confidently attributed to mGlu2/3 antagonism.
- [1] Witkin JM, Ornstein PL, Mitch CH, et al. In vitro pharmacological and rat pharmacokinetic characterization of LY3020371, a potent and selective mGlu2/3 receptor antagonist. Neuropharmacology. 2017;115:100-114. View Source
- [2] Wright RA, Arnold MB, Wheeler WJ, Ornstein PL, Schoepp DD. Use of mGluR2 and mGluR3 knockout mice to explore in vivo receptor specificity of the mGluR2/3 selective antagonist LY341495. Neuropharmacology. 2009;57(4):317-325. View Source
